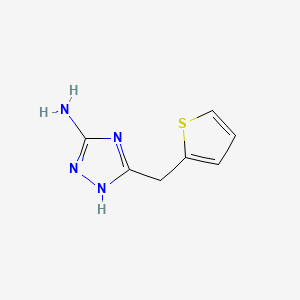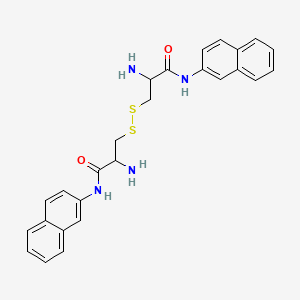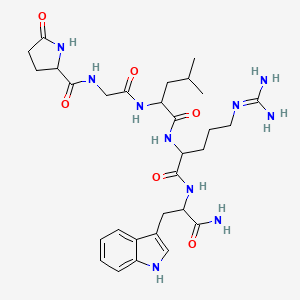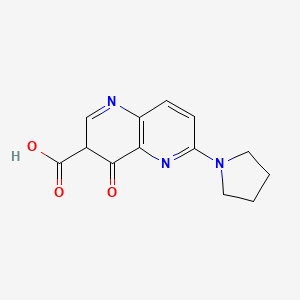![molecular formula C18H16ClNO3 B12109868 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)
5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione: , also known by its chemical structure, is an intriguing molecule. Its systematic name reflects its composition: a chlorinated indole core with a substituted phenoxypropyl side chain. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Synthesis via Indole Ring Formation:
Introduction of the Phenoxypropyl Side Chain:
- Industrial-scale production typically involves efficient synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The indole moiety can undergo oxidation (e.g., with potassium permanganate) to form indole-2,3-diones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: The primary product is the target compound itself.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its indole scaffold.
Chemical Biology: Used as a probe in biological studies.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of an indole core and a phenoxypropyl side chain sets it apart.
Similar Compounds: Other indole derivatives, such as 5-chloroindole or 2-methylphenoxypropyl compounds.
Properties
Molecular Formula |
C18H16ClNO3 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-chloro-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |
InChI |
InChI=1S/C18H16ClNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
InChI Key |
AAIGSNCXNFOJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)








